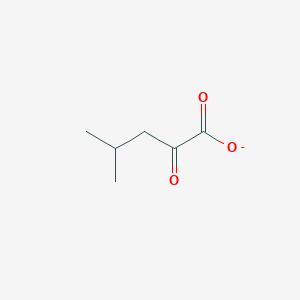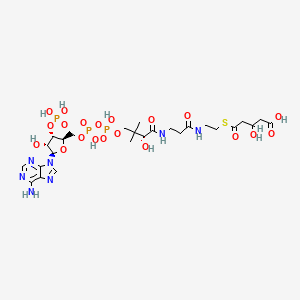
4-Methyl-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Ketoisocaproate can be synthesized through several methods. One common approach involves the transamination of L-leucine using branched-chain amino acid aminotransferase, which transfers the amine group from L-leucine to alpha-ketoglutarate, forming 4-Methyl-2-oxopentanoate and glutamate .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically engineered microorganisms such as Escherichia coli . These microorganisms are modified to express specific enzymes that convert L-leucine to this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Alpha-Ketoisocaproate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alpha-hydroxyisocaproate, which has applications in metabolic studies.
Transamination: It can participate in transamination reactions to form other amino acids and keto acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Transamination: Aminotransferase enzymes and alpha-ketoglutarate are commonly used in these reactions.
Major Products:
Isovaleryl-CoA: Produced through oxidation.
Alpha-hydroxyisocaproate: Produced through reduction.
Glutamate and other amino acids: Produced through transamination.
Scientific Research Applications
Alpha-Ketoisocaproate has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Ketoisocaproate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Alpha-Ketoisocaproate is similar to other keto acids such as:
Alpha-Ketoisovalerate: Another intermediate in the degradation of branched-chain amino acids.
Alpha-Keto-beta-methylvalerate: Involved in the degradation of isoleucine.
Alpha-Ketoisoleucine: A keto acid derived from isoleucine.
Uniqueness: Alpha-Ketoisocaproate is unique in its role as a key intermediate in the degradation of L-leucine and its ability to stimulate insulin secretion and affect mitochondrial function .
Properties
Molecular Formula |
C6H9O3- |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
BKAJNAXTPSGJCU-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)C(=O)[O-] |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-] |
Synonyms |
2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)






![4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine](/img/structure/B1228061.png)


